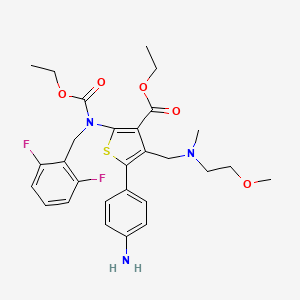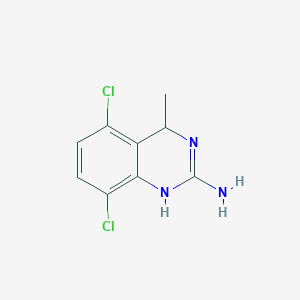
MFCD31811623
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31811623 is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811623 typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as amination, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
MFCD31811623 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of MFCD31811623 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD31811623 include other thiophene derivatives with varying substituents. Examples include:
- Ethyl 5-(4-Aminophenyl)-2-[(2,6-dichlorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
- Ethyl 5-(4-Aminophenyl)-2-[(2,6-dimethylbenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications or provide novel functionalities.
Propiedades
Fórmula molecular |
C28H33F2N3O5S |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
ethyl 5-(4-aminophenyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H33F2N3O5S/c1-5-37-27(34)24-21(16-32(3)14-15-36-4)25(18-10-12-19(31)13-11-18)39-26(24)33(28(35)38-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17,31H2,1-4H3 |
Clave InChI |
HCQUTTSCCUPWLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3h-Pyrazol-3-one,2,4-dihydro-5-[(4-methoxyphenyl)amino]-2-(4-nitrophenyl)-](/img/structure/B8541379.png)










![N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B8541474.png)
![3-Chloro-6,7-dimethoxy-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8541480.png)

